molecular formula C20H20N2O B8538784 (2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone

(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone

Cat. No. B8538784
M. Wt: 304.4 g/mol
InChI Key: WDUAEZPXUALZIN-UHFFFAOYSA-N
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Patent
US06479480B1

Procedure details

A solution of 11.6 g (26.5 mmol) of 3-(2-phenyl-1H-indol-3-ylcarbonyl)piperidine-1-carboxylic acid benzyl ester and 6.4 g (79.5 mmol) of 1,4-cyclohexadiene in ethanol under an atmosphere of nitrogen was charged with 1 g of 10% palladium on carbon. The mixture was heated under reflux for 2 hr, after which it was cooled and filtered to remove the catalyst, and the filtrate evaporated in vacuo to afford 7.5 g (24.7 mmol; 93%) of (2-phenyl-1H-indol-3-yl)piperidin-3-ylmethanone as a clear oil. δH (360 MHz; CDCl3) 1.02-1.15 (1H, m, aliphatic), 1.51-1.70 (2H, m, aliphatics), 1.73-1.84 (2H, m, aliphatics), 2.51-2.62 (1H, m, aliphatic), 2.78-2.89 (3H, m, aliphatics), 2.92-3.02 (1H, m, aliphatic), 7.22-7.28 (2H, m, aromatics), 7.36-7.47 (3H, m, aromatics), 7.50-7.56 (2H, m, aromatics), 8.21-8.27 (1H, m, aromatic), 10.46 (1H, br s, NH); m/z (ES+) 305 (M++H, 100%).
Name
3-(2-phenyl-1H-indol-3-ylcarbonyl)piperidine-1-carboxylic acid benzyl ester
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([C:17]([C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][C:20]=2[C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[O:18])[CH2:12]1)=O)C1C=CC=CC=1.C1CC=CCC=1>C(O)C.[Pd]>[C:28]1([C:20]2[NH:21][C:22]3[C:27]([C:19]=2[C:17]([CH:13]2[CH2:14][CH2:15][CH2:16][NH:11][CH2:12]2)=[O:18])=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1

Inputs

Step One
Name
3-(2-phenyl-1H-indol-3-ylcarbonyl)piperidine-1-carboxylic acid benzyl ester
Quantity
11.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)C(=O)C1=C(NC2=CC=CC=C12)C1=CC=CC=C1
Name
Quantity
6.4 g
Type
reactant
Smiles
C1=CCC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1C(=O)C1CNCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.7 mmol
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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